molecular formula C15H21BrN2O B248135 N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Numéro de catalogue B248135
Poids moléculaire: 325.24 g/mol
Clé InChI: UDLRBHGQXATRNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Mécanisme D'action

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive function. By antagonizing the dopamine D3 receptor, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may reduce the rewarding effects of drugs of abuse, improve cognitive function in schizophrenia, and protect dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. BDNF has been implicated in a variety of neurological disorders, including depression, anxiety, and Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of the D3 receptor in neurological disorders, without affecting other dopamine receptors. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its relatively low yield in the synthesis method, which may limit its availability for research purposes.

Orientations Futures

There are a number of future directions for research on N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. One area of interest is the potential use of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide as a treatment for substance use disorders. Further studies are needed to investigate the efficacy of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in reducing drug-seeking behavior in human subjects. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may have potential as a treatment for other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research is needed to investigate the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, and to identify other potential targets for therapeutic intervention.

Méthodes De Synthèse

The synthesis of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves the reaction of 4-bromobenzoyl chloride with 4-methylpiperidine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 3-(dimethylamino)propionitrile in the presence of potassium carbonate and acetonitrile to yield N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. The yield of this synthesis method is reported to be around 50%.

Applications De Recherche Scientifique

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied extensively for its potential as a therapeutic agent for neurological disorders. In particular, it has been investigated as a treatment for addiction, schizophrenia, and Parkinson's disease. Studies have shown that N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful treatment for substance use disorders. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to improve cognitive function in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. Finally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be a useful treatment for this disorder as well.

Propriétés

Nom du produit

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Formule moléculaire

C15H21BrN2O

Poids moléculaire

325.24 g/mol

Nom IUPAC

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21BrN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)

Clé InChI

UDLRBHGQXATRNY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

SMILES canonique

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.